

mitigating the hook effect in PROTACs using VH032-C4-COOH

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

Cat. No.: B611674

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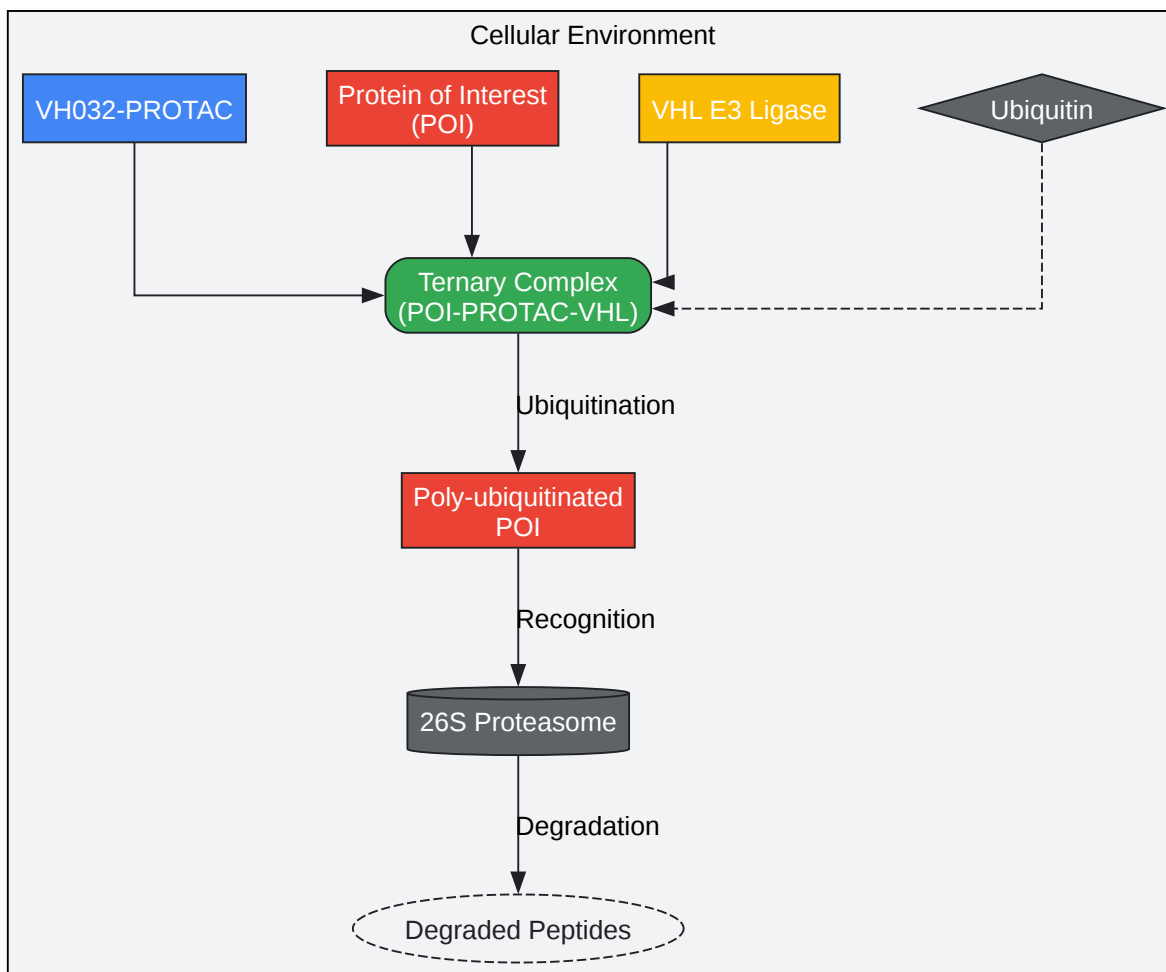
Technical Support Center: VH032-Based PROTACs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing VH032-based Proteolysis Targeting Chimeras (PROTACs), with a special focus on understanding and mitigating the hook effect using VH032-C4-COOH as a competitive control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a VH032-based PROTAC?

A VH032-based PROTAC is a heterobifunctional molecule designed to eliminate a target Protein of Interest (POI) from the cell.^{[1][2]} It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).^{[1][3]} The PROTAC molecule itself comprises three parts: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (the VH032 component), a "warhead" ligand that binds to the POI, and a chemical linker that connects the two.^{[1][4]} By simultaneously binding to both VHL and the POI, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the target protein.^{[1][2]} This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.^[1] The PROTAC is not degraded in this process and can act catalytically to destroy multiple POI molecules.^[1]



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